原绿松香酸

概述

描述

Fumarprotocetraric acid is a secondary metabolite commonly found in lichens, particularly in the genus Cladonia. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anticarcinogenic properties . It is a depsidone, a type of phenolic compound, which contributes to its unique chemical structure and biological functions.

科学研究应用

Fumarprotocetraric acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of depsidones and their derivatives.

Biology: The compound’s antimicrobial and antioxidant properties make it a subject of interest in biological studies.

Industry: Its antioxidant properties are explored for potential use in food preservation and cosmetics.

作用机制

The mechanism by which fumarprotocetraric acid exerts its effects involves several molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.

Anticarcinogenic Activity: It induces apoptosis in cancer cells and inhibits tumor growth.

Neuroprotective Activity: Fumarprotocetraric acid inhibits tau protein aggregation through covalent interactions, preventing cytotoxicity.

未来方向

生化分析

Biochemical Properties

Fumarprotocetraric acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been reported to have inhibitory activity against enzymes

Cellular Effects

Fumarprotocetraric acid has been found to have effects on various types of cells and cellular processes. It has been reported to inhibit Tau covalently, avoiding cytotoxicity of aggregates in cells . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fumarprotocetraric acid involves its interaction with Tau protein. It inhibits Tau covalently, which helps avoid the cytotoxicity of Tau aggregates in cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fumarprotocetraric acid involves several steps, starting from simpler phenolic compounds. The process typically includes esterification, oxidation, and cyclization reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful formation of the depsidone structure .

Industrial Production Methods: Industrial production of fumarprotocetraric acid is primarily based on the extraction from natural sources, such as lichens. Advanced techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are employed to isolate and purify the compound from lichen extracts .

化学反应分析

Types of Reactions: Fumarprotocetraric acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fumarprotocetraric acid, each with distinct chemical and biological properties .

相似化合物的比较

Fumarprotocetraric acid is unique among depsidones due to its specific biological activities and chemical structure. Similar compounds include:

Protolichesterinic Acid: Another lichen-derived depsidone with antimicrobial properties.

Lichesterinic Acid: Known for its antioxidant activity.

Cryptostictic Acid: Exhibits similar antimicrobial and antioxidant properties.

属性

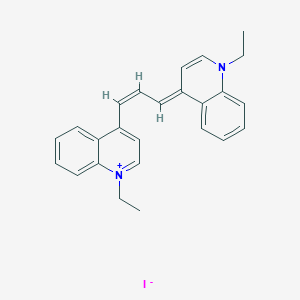

IUPAC Name |

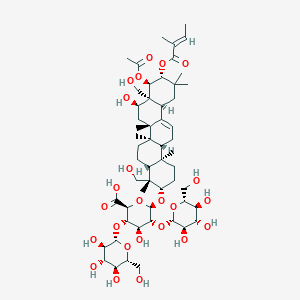

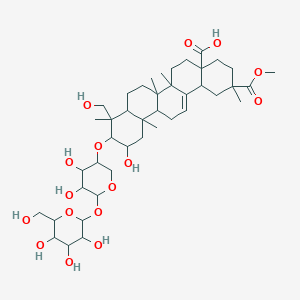

4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGRTFDFMUBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

489-50-9 | |

| Record name | Fumarprotocetraric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism of action of fumarprotocetraric acid is not fully elucidated for all its observed effects, some studies offer insights:

- Tyrosinase Inhibition: Fumarprotocetraric acid exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies suggest it acts as an uncompetitive or mixed-type inhibitor, depending on its concentration [].

- Phytochrome-Mediated Cyclic AMP Synthesis: Research on Cladonia verticillaris suggests that fumarprotocetraric acid deposition in the cortex is enhanced by red light or exogenous cyclic AMP, implying a role for phytochrome and cyclic AMP in this process [].

ANone: Observed downstream effects vary depending on the biological context:

- Reduced Melanin Biosynthesis: The inhibition of tyrosinase by fumarprotocetraric acid suggests it could potentially reduce melanin production, although further research is needed to confirm this effect in vivo [].

- Altered Lichen Physiology: In Cladonia verticillaris, the interplay of light, cyclic AMP, and fumarprotocetraric acid points to a complex regulatory mechanism for phenolic compound deposition in the cortex, potentially influencing stress tolerance and light adaptation [].

ANone: The molecular formula of fumarprotocetraric acid is C20H18O10, and its molecular weight is 418.36 g/mol.

ANone: Yes, NMR studies have been conducted on fumarprotocetraric acid. In particular, a study using 1H and 13C NMR, along with 2D NMR techniques (HMQC, HMBC, NOESY), provided a comprehensive spectral characterization and confirmed the presence of a trans double bond in the fumaryl unit of the molecule [].

ANone: Research on Cladonia foliacea, a species containing both usnic acid and fumarprotocetraric acid, suggests an optimal acetone rinsing time of 1–2 (–5) days for summer-collected samples to minimize detrimental effects while allowing for efficient extraction. Winter-collected thalli showed higher sensitivity to acetone [].

ANone: While fumarprotocetraric acid has not been reported to possess inherent catalytic properties, it is a product of biosynthetic pathways in lichens, which involve enzymatic catalysis. For instance, in Cladonia verticillaris, the conversion of protocetraric acid to fumarprotocetraric acid is thought to be influenced by an enzyme, potentially a cortical esterase [].

ANone: The available research on fumarprotocetraric acid does not provide information regarding the use of computational chemistry and modeling.

ANone: The available research primarily focuses on the identification, chemical characterization, and ecological significance of fumarprotocetraric acid. Detailed information regarding pharmaceutical development aspects like stability, formulation, safety, pharmacokinetics, or efficacy is not provided in these research papers.

ANone: The study of fumarprotocetraric acid is intertwined with the broader field of lichen chemotaxonomy. Key milestones include:

- Mid-20th Century: Thin-layer chromatography revolutionized the analysis of lichen substances, enabling more precise identification and differentiation of chemotypes [].

- Late 20th Century - Present: Research expanded to explore biological activities of fumarprotocetraric acid, such as antimicrobial, antioxidant, and enzyme inhibitory effects [, ].

ANone: Research on fumarprotocetraric acid demonstrates cross-disciplinary connections between:

- Ecology and Chemistry: Understanding the ecological roles of fumarprotocetraric acid, such as its contribution to UV protection or allelopathic interactions, requires an interdisciplinary approach [, ].

- Pharmacology and Natural Product Chemistry: Evaluating the biological activities of fumarprotocetraric acid draws upon knowledge from both fields to explore its therapeutic potential [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。